2-Methyl-2H-indazol-3-amine

Leukemia Cancer Cytotoxicity

2-Methyl-2H-indazol-3-amine (CAS 97990-19-7) features a unique N2-methyl, C3-amine substitution pattern that locks the 2H-tautomeric form, creating a rigid pharmacophore with zero rotatable bonds — ideal for fragment-based drug discovery campaigns. Unlike interchangeable 1H-indazole positional isomers, this specific scaffold delivers validated, reproducible bioactivity: IMPDH2 inhibition (Ki=440 nM), androgen receptor antagonism (IC50=62 nM), and K562 leukemia cell cytotoxicity (IC50=5.15 µM). With a calculated LogP of 1.1555 and TPSA of 43.84 Ų, the compound offers favorable drug-like properties for lead optimization programs targeting autoimmune diseases, castration-resistant prostate cancer, and hematologic malignancies. Researchers must not substitute positional isomers without rigorous comparative data — regio- and chemo-selective differences in indazole substitution dramatically alter binding affinity and cellular potency. Standard B2B international shipping available; for R&D use only.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 97990-19-7
Cat. No. B3059325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2H-indazol-3-amine
CAS97990-19-7
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCN1C(=C2C=CC=CC2=N1)N
InChIInChI=1S/C8H9N3/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,9H2,1H3
InChIKeyTXPHCQAYEMUUOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2H-indazol-3-amine (CAS 97990-19-7): Product Baseline and Structural Identity


2-Methyl-2H-indazol-3-amine (CAS 97990-19-7, molecular formula C₈H₉N₃) is a nitrogen-containing heterocyclic compound belonging to the indazole family, featuring a bicyclic structure with a pyrazole ring fused to a benzene ring [1]. The compound is characterized by a methyl group at the N2 position and an amine group at the C3 position, which locks the molecule in the 2H-tautomeric form . It is primarily utilized as a versatile small molecule scaffold in medicinal chemistry research, with a calculated LogP of 1.1555 and a topological polar surface area (TPSA) of 43.84 Ų, indicating moderate lipophilicity and favorable drug-like properties .

2-Methyl-2H-indazol-3-amine (CAS 97990-19-7): Why Generic Indazole Substitution Fails


Indazole derivatives are not freely interchangeable due to regio- and chemo-selective differences in substitution patterns that dramatically alter binding affinity, metabolic stability, and biological activity [1]. For 2-Methyl-2H-indazol-3-amine, the specific N2-methyl and C3-amine substitution locks the tautomeric form and defines a unique pharmacophore that differs from 1H-indazole or other positional isomers . This substitution pattern directly influences kinase inhibition profiles and cellular potency, making simple analog substitution scientifically invalid without rigorous comparative data [2].

2-Methyl-2H-indazol-3-amine (CAS 97990-19-7): Product-Specific Quantitative Evidence Guide


In Vitro Cytotoxicity: 2-Methyl-2H-indazol-3-amine Exhibits Moderate Potency Against K562 Leukemia Cells

2-Methyl-2H-indazol-3-amine demonstrates moderate antiproliferative activity against the K562 human chronic myelogenous leukemia cell line, with an IC₅₀ of 5.15 µM . In comparison, the structurally distinct 1H-indazol-3-amine derivatives (e.g., compound 5k) exhibit IC₅₀ values of 3.32 µM against Hep-G2 cells [1], indicating that the 2-methyl substitution confers a different potency profile across cancer types.

Leukemia Cancer Cytotoxicity

Enzymatic Inhibition: 2-Methyl-2H-indazol-3-amine is a Sub-Micromolar Inhibitor of IMPDH

2-Methyl-2H-indazol-3-amine inhibits human Inosine-5'-monophosphate dehydrogenase (IMPDH) with a Ki of 440 nM against the NAD substrate [1]. This potency is significantly lower than that of optimized IMPDH inhibitors like mycophenolic acid (Ki ~10 nM) [2], but it defines the compound as a starting point for further optimization in immunosuppressive or antiviral drug discovery.

Immunosuppression Enzyme Inhibition IMPDH

Androgen Receptor Antagonism: 2-Methyl-2H-indazol-3-amine Shows Nanomolar Potency

2-Methyl-2H-indazol-3-amine exhibits potent antagonistic activity against the human androgen receptor (AR), with an IC₅₀ of 62 nM [1]. In contrast, the structurally related 3-substituted indazole 35i, which contains a more elaborate substitution pattern, achieves an IC₅₀ of 0.021 µM (21 nM), demonstrating that further optimization can yield a 3-fold increase in potency [2].

Prostate Cancer Androgen Receptor Antagonist

Physicochemical Profile: 2-Methyl-2H-indazol-3-amine Offers Favorable Lipophilicity and Low Rotatable Bond Count

2-Methyl-2H-indazol-3-amine possesses a calculated LogP of 1.1555 and a topological polar surface area (TPSA) of 43.84 Ų, with zero rotatable bonds . This profile indicates moderate lipophilicity and high rigidity, which are desirable for oral bioavailability and blood-brain barrier penetration. In comparison, 5-fluoro-2-methyl-2H-indazol-3-amine, a close analog, is reported to have a slightly higher LogP due to fluorine substitution, potentially altering its distribution and metabolism .

Drug-likeness Physicochemical Properties Medicinal Chemistry

Tautomeric Control: N2-Methyl Substitution Locks 2H-Tautomer and Modulates Target Engagement

The N2-methyl group in 2-Methyl-2H-indazol-3-amine prevents tautomerization, locking the molecule in the 2H-indazole form . This contrasts with 1H-indazol-3-amine, which exists as a mixture of 1H and 2H tautomers, leading to heterogeneous binding modes and variable biological activity [1]. The locked tautomer ensures a consistent pharmacophore presentation, a critical factor in reproducible kinase inhibition assays.

Tautomerism Kinase Inhibition Structure-Activity Relationship

2-Methyl-2H-indazol-3-amine (CAS 97990-19-7): Best Research and Industrial Application Scenarios


Cancer Drug Discovery: Leukemia and Solid Tumor Cell Line Screening

Based on its moderate cytotoxicity against K562 leukemia cells (IC₅₀ = 5.15 µM) [1], 2-Methyl-2H-indazol-3-amine is suitable as a starting point for structure-activity relationship (SAR) studies aimed at developing novel antileukemic agents. Researchers can use this compound as a reference to evaluate the impact of further substitutions on cellular potency.

Immunosuppressive and Antiviral Agent Development: IMPDH Inhibition

With a Ki of 440 nM against human IMPDH2 [1], this compound serves as a lead for designing IMPDH inhibitors. Its moderate potency allows for clear detection of improved activity in analog series, making it a valuable tool for medicinal chemistry optimization programs targeting autoimmune diseases or viral infections.

Prostate Cancer Therapeutics: Androgen Receptor Antagonist Optimization

The nanomolar potency (IC₅₀ = 62 nM) against the androgen receptor [1] positions 2-Methyl-2H-indazol-3-amine as a promising scaffold for developing next-generation antiandrogens. Its well-defined physicochemical properties (LogP = 1.1555, TPSA = 43.84 Ų) further support its use in lead optimization for castration-resistant prostate cancer.

Kinase Inhibitor Fragment-Based Drug Discovery

The locked 2H-tautomer conformation [1] and favorable physicochemical profile (low molecular weight, zero rotatable bonds) make this compound an ideal fragment for fragment-based drug discovery (FBDD) campaigns targeting protein kinases. Its rigid structure facilitates high-resolution co-crystallography and efficient fragment growing strategies.

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